

A Comparative Guide to the ^1H and ^{13}C NMR Characterization of Quinazolinone Derivatives

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Compound of Interest

Compound Name: 1-(2-Amino-3-chlorophenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for a variety of quinazolinone derivatives. The information presented is intended to assist researchers in the structural elucidation and characterization of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The data is compiled from various scientific publications and is presented in a clear, comparative format.

^1H and ^{13}C NMR Data of Representative Quinazolinone Derivatives

The following tables summarize the characteristic ^1H and ^{13}C NMR chemical shifts (δ) for a selection of quinazolinone derivatives. It is important to note that chemical shifts can be influenced by the substituent pattern and the solvent used for analysis.[3]

Table 1: ^1H NMR Spectral Data of Selected Quinazolinone Derivatives

Compound/Derivative	Solvent	H-2 (δ , ppm, multiplicity, J Hz)	H-5 (δ , ppm, multiplicity, J Hz)	H-6 (δ , ppm, multiplicity, J Hz)	H-7 (δ , ppm, multiplicity, J Hz)	H-8 (δ , ppm, multiplicity, J Hz)	Other Protons (δ , ppm, multiplicity, J Hz)
2-Phenylquinazoline[4]	CDCl ₃	9.46 (s)	8.08 (d, J=12)	7.61-7.51 (m)	7.91-7.87 (m)	7.61-7.51 (m)	8.64-8.61 (m, 2H, Ph), 7.61-7.51 (m, 3H, Ph)
2-(4-Chlorophenyl)quinazoline	CDCl ₃	-	8.08 (d, J=8.4)	7.50-7.60 (m)	7.86-7.87 (m)	7.50-7.60 (m)	8.64 (d, J=8.8, 2H, Ph), 7.50-7.60 (m, 2H, Ph)
2-Methyl-3-(p-tolyl)quinazolin-4(3H)-one[5]	CDCl ₃	-	-	-	-	-	2.54 (s, 3H, CH ₃ at C-2), 2.43 (s, 3H, CH ₃ of tolyl), 7.18-7.35 (m, Ar-H)
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide derivative (1a)[6]	DMSO-d ₆	-	8.09 (bd, J=8.2)	7.50 (t, J=7.9)	7.82 (td, J=1.2, 7.0)	7.62 (bd, J=8.2)	11.83 (s, 1H, NH), 10.41 (s, 1H, OH), 8.42 (s, 1H, imine H), 5.32/4.90 (s, 2H,

								CH ₂), 2.56/2.52 (s, 3H, CH ₃)
3-((4-Chlorophenyl)amino)-2-phenylquinazolin-4(3H)-one[7]	DMSO-d ₆	-	7.91 (d, J=7.6)	7.41-7.40 (m)	7.71-7.66 (m)	7.50 (t, J=7.6)		10.59 (s, 1H, NH), 8.06 (s, 1H, CH=N), 7.03-7.96 (m, Ar-H)
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzamide[8]	DMSO-d ₆	-	8.16 (d, J=8.8)	7.61 (t, J=8.0)	7.84 (t, J=8.4)	7.75-7.69 (m)		12.50 (s, 1H, NH), 10.64 (s, 1H, NH-amide), 7.52-8.24 (m, Ar-H)
2-(Furan-2-yl)quinazolin-4(3H)-one[9]	DMSO-d ₆	-	-	-	-	-		12.42 (s, 1H, NH), 6.75-7.98 (m, Furan-H), 7.51-8.15 (m, Quinazolinone-H)
Peniquinazolinone A[10]	DMSO-d ₆	-	8.10 (d, J=7.5)	7.47 (d, J=7.5)	7.77 (t, J=7.5)	7.59 (d, J=7.5)		3.56 (s, 3H, N-CH ₃), 3.48 (m, 1H, H-13), 0.90 (t, J=7.5,

3H, H-
15)

Table 2: ^{13}C NMR Spectral Data of Selected Quinazolinone Derivatives

Compound/Derivative	Solvent	C-2 (δ , ppm)	C-4 (δ , ppm)	C-4a (δ , ppm)	C-5 (δ , ppm)	C-6 (δ , ppm)	C-7 (δ , ppm)	C-8 (δ , ppm)	C-8a (δ , ppm)	Other Carbons (δ , ppm)
2-Phenylquinazoline[4]	CDCl ₃	161.0	-	150.7	127.1	127.2	128.6	134.1	123.6	160.5
										,
										138.0
										,
										130.6
2-(4-Chlorophenyl)quinazoline	CDCl ₃	160.2	-	152.0	128.6	126.6	128.7	133.7	121.5	,
										128.6
										(Ph)
										167.1
										,
										138.0
										,
										136.1
										,
										131.5
										,
										130.6
										,
2-Methyl-3-(p-	CDCl ₃	154.9	162.2	120.9	126.3	126.6	134.5	126.8	147.2	129.3
										,
										128.9
										,
										127.2
l-3-(p-	CDCl ₃	9	4	1	1	6	0	3	8	,
										123.5
										(Ph-Cl)
										22.84
										(CH ₃ at C-

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uinaz											21.24
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]											1,
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											0,
											139.1
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											22.8/
											23.5
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3(4H)											141.9
-	DMS	153.9	161.6	121.0	126.2	126.4	134.6	126.2	147.1		/147.
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deriva											164.9
tive											/168.
(1a)											3
[6]											(C=O
)
3-((4-	DMS	152.8	161.1	121.4	127.8	122.3	135.6	128.4	119.0	114.8	
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]

N-(4-
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lquina
zolin-
3(4H)
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127.1
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164.8
8 (Ar-
C,
C=O)

DMS	152.2	162.7	121.3	126.3	126.8	135.0	127.8	120.2
O-d ₆	5	3	2	3	4	9	6	7

2-
(Fura
n-2-
yl)qui
nazoli
n-
4(3H)
-
one[9]
]

DMS	149.8	161.1	-	-	-	-	-	-
O-d ₆	1	9						

112.9
8,
116.5
1,
145.4
5,
146.9
8
(Fura
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121.1
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										48.7
										(N-
										CH ₃),
										70.9
										(C-
Peniq uinaz olinon e A[10]	DMS O-d ₆									13),
		164.1	160.9	120.7	125.8	125.9	134.6	125.8	147.0	30.6
										(C-
										12),
										25.1
										(C-
										11),
										10.1
										(C-
										15)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the synthesis and NMR characterization of quinazolinone derivatives based on common practices found in the literature.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones[2][12]

A common route for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a two-step process starting from anthranilic acid.

- Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one:

- Anthranilic acid is reacted with an appropriate acylating agent (e.g., acetic anhydride, benzoyl chloride) to form the corresponding N-acylanthranilic acid.
- The N-acylanthranilic acid is then cyclized, often by heating with a dehydrating agent like acetic anhydride, to yield the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.
- Synthesis of 2,3-disubstituted quinazolin-4(3H)-one:
 - The 2-substituted-4H-3,1-benzoxazin-4-one is reacted with a primary amine or hydrazine in a suitable solvent (e.g., ethanol, acetic acid).
 - The reaction mixture is typically heated under reflux for a specified period.
 - Upon cooling, the product often precipitates and can be collected by filtration.
 - Purification is usually achieved by recrystallization from an appropriate solvent.

NMR Spectroscopic Analysis[3]

- Sample Preparation:
 - Approximately 5-10 mg of the purified quinazolinone derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
 - A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm), although modern spectrometers can reference the residual solvent peak.
- Data Acquisition:
 - ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - For ^1H NMR: Typical acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR: A proton-decoupled spectrum is usually acquired with a spectral width of 0-220 ppm. A larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are

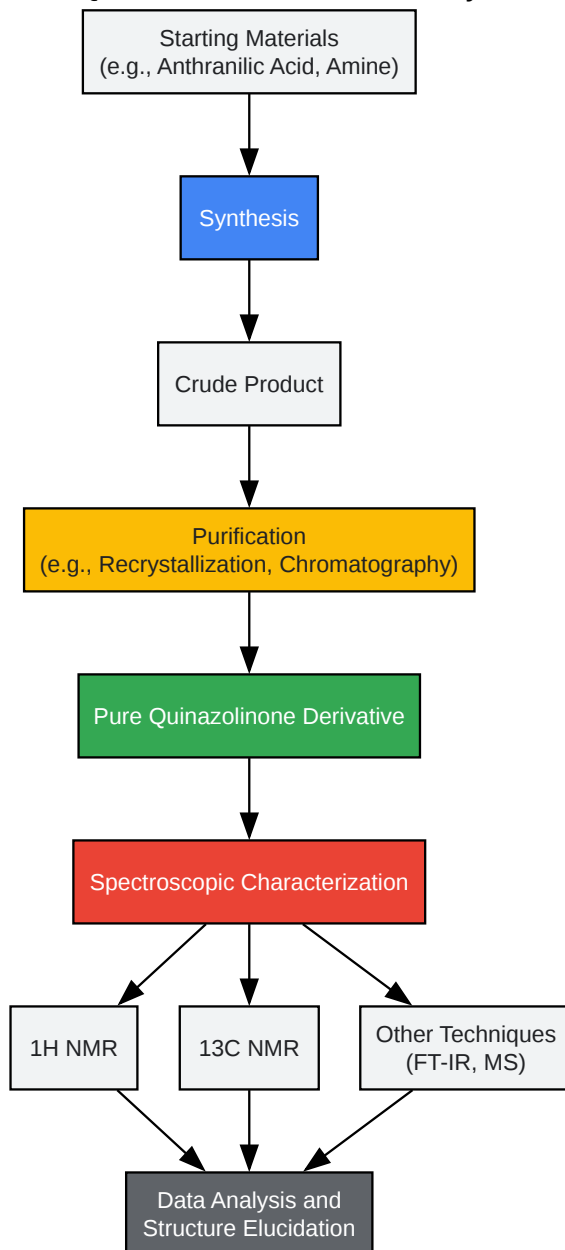
often necessary due to the lower natural abundance of the ^{13}C isotope.

- Data Processing:
 - The raw data (Free Induction Decay, FID) is processed using appropriate software.
 - Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.
 - Integration of the ^1H NMR signals provides the relative number of protons.
 - Analysis of the coupling patterns (multiplicity and coupling constants, J) in the ^1H NMR spectrum helps to determine the connectivity of protons.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and characterization of quinazolinone derivatives and the logical relationship between their structure and spectroscopic data.

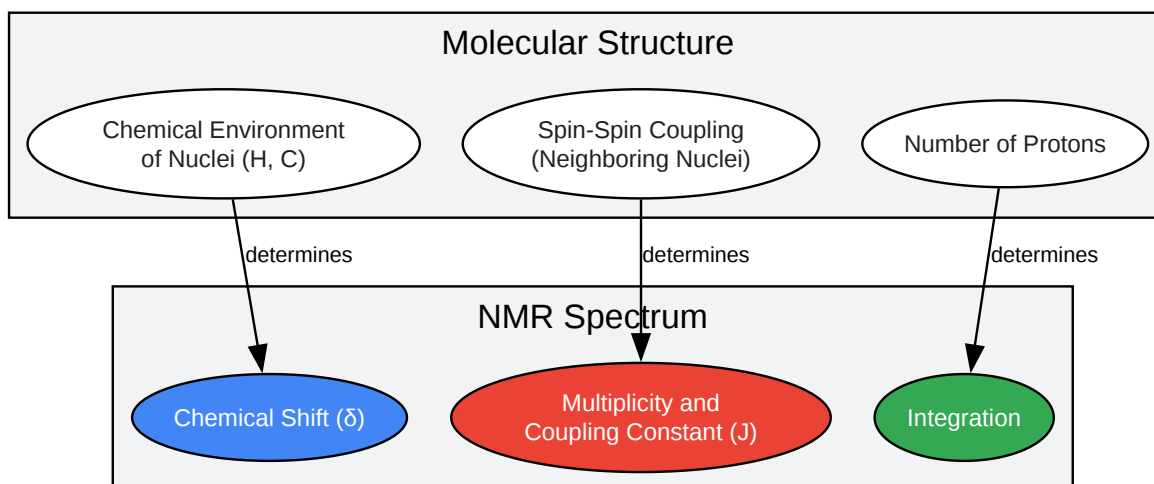
Experimental Workflow for Quinazolinone Derivative Synthesis and Characterization



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Caption: General workflow from starting materials to the final characterized quinazolinone derivative.

Relationship between Structure and NMR Data



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Caption: The correlation between molecular structure features and the resulting NMR spectral parameters.

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